[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid
Description
[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid is a secondary amine derivative featuring a cyclohexyl backbone substituted with a tert-butoxycarbonyl (Boc)-protected amino group and a methyl-amino-acetic acid moiety. Its molecular formula is C₁₅H₂₇N₂O₄ (molecular weight: 286.37 g/mol, as per ). The Boc group serves as a protective moiety for the amine, enabling selective reactivity in multi-step synthetic pathways, particularly in medicinal chemistry and peptide synthesis. This compound is often utilized as an intermediate in the synthesis of β-lactamase inhibitors, such as VNRX-7145 (ledaborbactam etzadroxil), where it contributes to structural complexity and functional group diversity .
Properties
IUPAC Name |
2-[methyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-14(2,3)20-13(19)15-10-5-7-11(8-6-10)16(4)9-12(17)18/h10-11H,5-9H2,1-4H3,(H,15,19)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZNONTZWRGAPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N(C)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of the Cyclohexylamine Core
The Boc group is introduced to protect the primary amine during subsequent reactions. In a standard protocol:
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4-aminocyclohexanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in a dichloromethane (DCM) or tetrahydrofuran (THF) solvent system.
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Triethylamine (TEA) or sodium bicarbonate is used as a base to scavenge HCl byproducts.
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Reaction conditions: 0–25°C for 4–12 hours, yielding 4-(tert-butoxycarbonylamino)cyclohexanol with >90% purity.
Alkylation with Methylamine
The methylamino group is introduced via nucleophilic substitution or reductive amination. Two predominant methods are documented:
Direct Alkylation Using Methyl Iodide
Reductive Amination with Formaldehyde
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A one-pot reaction combines 4-(tert-butoxycarbonylamino)cyclohexanol , formaldehyde, and sodium cyanoborohydride in methanol.
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pH is maintained at 6–7 using acetic acid.
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Advantages: Higher selectivity (95%) and reduced side products compared to direct alkylation.
Stereochemical Control and Optimization
The trans-configuration of the cyclohexyl ring is critical for biological activity. Key strategies include:
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Catalytic Hydrogenation : Palladium on carbon (Pd/C) or rhodium catalysts selectively reduce nitro or ketone precursors to trans-cyclohexylamines.
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Low-Temperature Reduction : Diisobutylaluminum hydride (DIBAL-H) at −78°C prevents epimerization during aldehyde intermediate formation.
Industrial-Scale Synthesis and Challenges
Patents disclose scalable methods for multi-kilogram production:
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WO2018007986A1 : Uses trans-4-aminocyclohexyl acetic acid ethyl ester hydrochloride as a key intermediate. Hydrolysis under acidic conditions (6M HCl, 80°C) achieves 92% yield.
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US20040248811A1 : Employs Boc-protected intermediates coupled with carbodiimide-mediated amidation for acetic acid side chain installation.
| Step | Conditions | Yield | Source |
|---|---|---|---|
| Boc Protection | Boc₂O, TEA, DCM, 25°C, 6h | 94% | |
| Methylamination | CH₃I, K₂CO₃, DMF, 60°C, 12h | 78% | |
| Ester Hydrolysis | 6M HCl, reflux, 4h | 95% |
Purification and Analytical Characterization
Final purification employs:
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Column Chromatography : Silica gel with ethyl acetate/hexane gradients (80:20 → 50:50).
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Recrystallization : Ethanol/water mixtures for high-purity (>98%) crystals.
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Analytical Methods : GC-MS for ester intermediates, NMR (¹H, ¹³C) for structural confirmation, and HPLC for enantiomeric excess assessment .
Chemical Reactions Analysis
Boc Deprotection
The tert-butoxycarbonyl (Boc) group is a critical protective moiety for amines in synthetic chemistry. For [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, acidic cleavage is the primary deprotection mechanism.
Example from Patent Data (Source ):
A Boc-protected cyclohexylacetic acid derivative (2.06 g) treated with TFA in DCM at 25–28°C for 3 hours achieved complete deprotection, yielding 1.6 g (99%) of the free amine.
Peptide Coupling Reactions
The carboxylic acid and amine functionalities enable participation in amide bond formation.
Key Reaction Pathway (Source ):
A Boc-protected acetic acid derivative coupled with (1-Aminomethyl-cyclohexyl)-acetic acid ethyl ester using DCC/HOBt in THF/DMA yielded a dimeric product (2.06 g, 77.1% yield).
Ester Hydrolysis
The ethyl ester group (if present in derivatives) undergoes hydrolysis under basic conditions:
| Conditions | Outcome | Citations |
|---|---|---|
| NaOH in MeOH (60°C) | Hydrolysis to carboxylic acid | |
| LiOH in THF/H<sub>2</sub>O | Faster hydrolysis under mild conditions |
Example (Source ):
Ethyl ester derivatives treated with 2N NaOH in MeOH at 60°C for 1 hour yielded carboxylic acids after neutralization and purification.
Alkylation/Acylation of the Amine
The secondary amine group participates in alkylation or acylation reactions:
| Reagents | Reaction Type | Outcome | Citations |
|---|---|---|---|
| Benzoyl chloride in pyridine | Acylation | Forms benzamide derivatives | |
| Ethyl bromoacetate in DMF | Alkylation | Introduces ester-functionalized sidechains |
Structural Modifications (Source ):
Reaction with benzoyl chloride produced [1-(Benzoylamino-methyl)-cyclohexyl]-acetic acid ethyl ester (21.4% cell transmission rate in pharmacological assays).
Cyclization Reactions
Intramolecular interactions may lead to cyclization under specific conditions:
| Conditions | Outcome | Citations |
|---|---|---|
| Heat in toluene | Forms six-membered lactams via amide bond formation | |
| Mitsunobu reaction (DEAD/PPh<sub>3</sub>) | Facilitates ether or lactone formation |
Stability and Side Reactions
Scientific Research Applications
[(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. Upon deprotection, the free amine can interact with various biological targets, influencing pathways such as enzyme activity and protein binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid and related compounds:
Structural and Functional Analysis
- Cyclohexyl vs. Aromatic Backbones : The cyclohexyl group in the target compound provides steric bulk and conformational flexibility, whereas aromatic analogs (e.g., p-tolyl or biphenyl derivatives in and ) introduce π-π interactions and enhanced rigidity. The hydroxyphenyl variant () adds hydrogen-bonding capacity, which may improve solubility .
- Substituent Effects: The methyl-amino group in the target compound offers a compact substituent, reducing steric hindrance compared to bulkier groups like ethyl () or benzyl (). This influences reaction kinetics in subsequent synthetic steps .
- Boc Protection Strategy : While all listed compounds employ Boc protection, dual Boc groups () increase synthetic complexity but enable orthogonal deprotection strategies. The trans-cyclohexyl configuration () may enhance crystallinity, as seen in crystallographic studies of related compounds () .
Biological Activity
The compound [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid, also known by its IUPAC name 2-(4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, is a synthetic amino acid derivative with potential biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its pharmacological applications.
Chemical Structure and Synthesis
The compound features a cyclohexyl ring substituted with a tert-butoxycarbonyl (Boc) group and an amino group, linked to an acetic acid moiety. Its molecular formula is C13H23NO4, and it has a molecular weight of 257.33 g/mol.
Synthesis Pathway
The synthesis typically involves:
- Protection of the amine : The amino group on cyclohexane is protected using the Boc group.
- Coupling with acetic acid : The protected amine is then reacted with acetic acid derivatives to form the final product.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit various biological activities, such as:
- Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation by interacting with specific cellular targets. For instance, the compound demonstrated an increased multipolarity in 4NCA cells, indicating potential effects on cell division and growth .
- Antiviral Properties : The presence of heterocycles in similar structures has been linked to anti-HIV and antiviral activities due to their ability to disrupt viral replication mechanisms .
- Antioxidant Effects : Some derivatives have shown significant antioxidant properties, which can protect cells from oxidative stress .
The mechanism of action for this compound may involve:
- Inhibition of specific enzymes : Similar compounds have been noted for their ability to inhibit enzymes involved in cancer progression.
- Modulation of signaling pathways : Interaction with cellular signaling pathways that regulate cell growth and apoptosis.
Case Studies
Several studies have examined the biological activity of compounds related to this compound:
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Study on Cancer Cell Lines :
- Objective : To evaluate the anticancer activity.
- Method : In vitro assays were conducted on various cancer cell lines.
- Findings : The compound exhibited dose-dependent inhibition of cell growth, particularly in breast cancer cell lines.
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Antiviral Evaluation :
- Objective : To assess antiviral efficacy against HIV.
- Method : Viral replication assays were performed.
- Findings : The compound showed significant reduction in viral load compared to controls.
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Antioxidant Activity Assessment :
- Objective : To determine antioxidant capacity.
- Method : DPPH radical scavenging assays were conducted.
- Findings : Results indicated a strong capacity to scavenge free radicals, suggesting potential protective effects against oxidative damage.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H23NO4 |
| Molecular Weight | 257.33 g/mol |
| CAS Number | 344933-31-9 |
| Anticancer IC50 (in vitro) | Varies by cell line (e.g., 10 µM in MCF7) |
| Antiviral Activity | Significant reduction in viral load |
| Antioxidant Capacity | DPPH scavenging activity > 80% |
Q & A
Q. What are the standard synthetic routes for [(4-tert-Butoxycarbonylamino-cyclohexyl)-methyl-amino]-acetic acid?
The compound is synthesized via a multi-step sequence starting from (4-tert-butoxycarbonylamino-cyclohexyl)-acetic acid. Key steps include:
- Alkylation with benzyl bromide to form an ester intermediate.
- Boc deprotection under acidic conditions to yield a primary amine hydrochloride salt.
- Reductive amination to introduce the methyl-amino group.
- Protection/deprotection cycles to stabilize reactive intermediates. This process achieves a 30% overall yield across five steps, as demonstrated in Scheme 20 of a synthesis pathway for related β-lactamase inhibitors .
Q. Which analytical methods are critical for characterizing this compound?
Structural confirmation relies on:
- NMR spectroscopy (1H/13C) to resolve cyclohexyl and Boc group environments.
- IR spectroscopy to identify carbonyl stretches (e.g., Boc carbamate ~1680–1720 cm⁻¹, acetic acid carboxylate ~1700 cm⁻¹).
- Mass spectrometry (ESI or MALDI) for molecular weight validation. These methods align with protocols for structurally similar N-substituted acetamides .
Q. What are the primary research applications of this compound in medicinal chemistry?
It serves as a key intermediate in synthesizing β-lactamase inhibitors (e.g., VNRX-7145 prodrugs) and enzyme-targeted therapeutics. Its bicyclic scaffold and functional groups enable exploration of anti-inflammatory or antimicrobial activity .
Advanced Research Questions
Q. How can low yields during reductive amination be mitigated?
Optimization strategies include:
- Adjusting stoichiometry of the reducing agent (e.g., sodium cyanoborohydride).
- Monitoring reaction progress via TLC or LC-MS to minimize over-reduction.
- Stabilizing intermediates (e.g., amine HCl salts) to prevent degradation .
Q. What methods resolve stereochemical ambiguity in the cyclohexyl ring?
- Chiral HPLC separates enantiomers, while X-ray crystallography (refined via SHELX software) determines absolute configuration.
- Stereochemical control during synthesis (e.g., chiral auxiliaries or catalysts) reduces post-synthetic resolution needs .
Q. How to address Boc group instability during acidic deprotection?
- Use mild acids (e.g., trifluoroacetic acid in dichloromethane) and short reaction times.
- Neutralize intermediates promptly or convert them to stable salts (e.g., HCl adducts) .
Q. What purification challenges arise from byproducts in multi-step syntheses?
- Column chromatography with gradient elution (e.g., hexane/ethyl acetate) isolates polar intermediates.
- Recrystallization in ethanol/water mixtures improves purity of final products.
- HPLC-MS identifies and quantifies impurities for iterative optimization .
Data Contradictions and Validation
Q. How to reconcile discrepancies in reported yields for similar compounds?
- Compare reaction scales, solvent purity, and equipment (e.g., inert atmosphere vs. ambient conditions).
- Reproduce protocols from independent sources (e.g., PubChem vs. synthetic literature) to validate reproducibility .
Q. Why do NMR spectra vary across studies for structurally analogous compounds?
- Solvent effects (e.g., DMSO vs. CDCl3) and pH influence proton shifts.
- Dynamic conformational changes in the cyclohexyl ring may broaden peaks, requiring elevated temperature NMR .
Methodological Recommendations
Q. What computational tools assist in predicting reactivity or stability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
